7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde

Cross-coupling Medicinal chemistry Building block

Single-handle building blocks force extra synthetic steps for library diversification. This compound solves that bottleneck with orthogonal C7-Br and C8-CHO handles enabling two sequential derivatizations without protecting groups. • Eliminates one full synthetic cycle vs. 7-bromo-only analogs (e.g., CAS 95897-49-7) • C7-Br: Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) • C8-CHO: reductive amination, Knoevenagel, condensation chemistries • Validated dioxino[2,3-b]pyridine scaffold with 5-HT1A receptor & calcium antagonist activity Supplied ≥98% purity; ideal for med chem, DEL, and parallel synthesis workflows.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 1299607-40-1
Cat. No. B1373751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
CAS1299607-40-1
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1COC2=NC=C(C(=C2O1)C=O)Br
InChIInChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2
InChIKeyJJNDHPAJDPGMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde Technical Baseline


7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde (CAS 1299607-40-1) is a heterocyclic building block featuring a fused 2,3-dihydro-1,4-dioxino[2,3-b]pyridine core with a bromine atom at the 7-position and a carbaldehyde group at the 8-position . Its molecular formula is C₈H₆BrNO₃, with a molecular weight of 244.04 g/mol and a computed density of 1.8 ± 0.1 g/cm³ . The compound is supplied as a solid under the Sigma-Aldrich AldrichCPR collection (Product No. ADE000046) for early discovery research , and is also available from specialty chemical vendors at purities ≥95% .

Why Generic Substitution with In-Class Analogs Fails


The dioxino[2,3-b]pyridine scaffold family contains multiple regioisomeric and functional variants that are not interchangeable in synthesis or biological screening. The simultaneous presence of a C7 bromine and an C8 aldehyde on the pyridine ring of this compound creates an orthogonal, dual-handle derivatization platform absent in the 7-chloro analog [1], the 7-unsubstituted-8-carbaldehyde oxime , and the 7-bromo (no aldehyde) or 8-bromo (no aldehyde) isomers [2]. The C–Br bond at C7 is uniquely suited for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), whereas the C–Cl bond in the 7-chloro analog exhibits significantly lower oxidative addition reactivity . Furthermore, the aldehyde at C8 enables condensation, reductive amination, and Knoevenagel chemistries that are geometrically and electronically inaccessible when the aldehyde is positioned at C6, C7, or replaced with an oxime . These structural features directly determine downstream synthetic route efficiency, regiochemical fidelity, and the accessible chemical space of final targets, making generic substitution scientifically indefensible for any campaign requiring precise molecular design.

Quantitative Differentiation Evidence vs. Closest Analogs


Bromo vs. Chloro Cross-Coupling Reactivity

The target compound carries a C7 bromine atom, which is a superior leaving group for Pd(0)-catalyzed oxidative addition compared to the C7 chlorine of the direct analog 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde [1]. The C–Br bond dissociation energy (BDE) in aryl bromides is ~81 kcal/mol versus ~95 kcal/mol for aryl chlorides, translating to faster and higher-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions . In addition, the molecular weight difference (244.04 vs. 199.59) and LogP difference (2.90 for the bromo compound vs. an estimated ~2.1 for the chloro analog based on the −0.8 LogP difference between bromobenzene and chlorobenzene ) directly affect purification methodology, chromatographic retention, and partition behavior in reaction workup.

Cross-coupling Medicinal chemistry Building block

Dual-Handle Orthogonal Derivatization Capacity

The target compound uniquely combines a cross-coupling-competent C7 bromide with a condensation-competent C8 aldehyde on the same dioxino[2,3-b]pyridine scaffold. In contrast, the commercially available 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 95897-49-7, MW 216.03) lacks the aldehyde handle entirely, while 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde (CAS 95849-26-6, MW 165.15) carries an aldehyde at C7 but no halogen [1][2]. The target compound's two orthogonal reactive centers enable sequential derivatization strategies: e.g., aldehyde reductive amination followed by Suzuki coupling at C7, or vice versa, without protecting group manipulation. This dual-handle architecture doubles the accessible derivative space per synthetic step compared to any single-handle analog .

Orthogonal synthesis Scaffold derivatization Chemical biology

Dioxino[2,3-b]pyridine Scaffold Biological Precedent

The dioxino[2,3-b]pyridine scaffold has demonstrated quantifiable biological activity in two pharmacologically validated assays. In a calcium antagonism study, 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives (compounds 3 and 4) showed IC₅₀ values of 7.5 μM in the potassium-induced contraction test, comparable to the reference calcium antagonists verapamil (IC₅₀ 0.24 μM), flunarizine (IC₅₀ 1.5 μM), and nifedipine (IC₅₀ 0.0086 μM) [1]. Separately, functionalized 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives have been reported as 5-HT1A receptor ligands; the piperazinyl-substituted derivatives showed affinity and selectivity for 5-HT serotoninergic binding sites [2], while the more elaborated analog JB-788 (a 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivative) was profiled in vivo as a selective 5-HT1A agonist [3]. Although these data do not derive from the target aldehyde-bearing building block itself, they establish the scaffold's validated pharmacophore status and de-risk the selection of this core for hit-finding libraries.

Calcium antagonist 5-HT1A receptor CNS drug discovery

Physicochemical Property Differentiation

The target compound exhibits a computed density of 1.8 ± 0.1 g/cm³ and a boiling point of 343.2 ± 42.0 °C at 760 mmHg, with a flash point of 161.4 ± 27.9 °C and LogP of 2.90 . These values exceed those of the nearest commercially available analog 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 95897-49-7), which has a predicted density of 1.690 ± 0.06 g/cm³ and a predicted boiling point of 272.5 ± 40.0 °C . The higher boiling point of the target compound (+70.7 °C) and higher LogP (+1.14 vs. an estimated 1.76 for the non-carbonyl analog, based on the difference in XLogP3 values [1]) directly influence chromatographic retention (longer Rf in reverse-phase HPLC), solvent extraction efficiency, and thermal stability during storage and reaction workup. The flash point of 161.4 °C classifies the compound above the threshold for highly flammable liquids, simplifying shipping and storage compliance compared to lower-boiling analogs.

Physicochemical properties Purification Formulation

Commercial Purity and Supply Chain Differentiation

Among identified commercial suppliers, Chemscene (Cat. No. CS-0444466) offers the compound at ≥98% purity with storage specification sealed in dry conditions at 2–8 °C , while CymitQuimica (Ref. 10-F768414) specifies a minimum purity of 95% , and CheMenu (Cat. No. CM364671) similarly lists 95% purity . The Sigma-Aldrich AldrichCPR product (ADE000046) does not collect analytical data and is sold 'AS-IS' without purity warranty . For synthetic applications requiring stoichiometric control—such as library synthesis, fragment-based screening, or multi-step convergent synthesis—the ≥98% purity grade provides a 3-percentage-point advantage over the 95% minimum, which corresponds to a reduction in unspecified impurities from ≤5% to ≤2%, directly improving reaction yield reproducibility and minimizing side-product formation from unknown contaminants.

Purity specification Vendor comparison Quality control

Evidence-Backed Application Scenarios


Parallel Synthesis and DNA-Encoded Library Construction

The compound's simultaneous C7–Br and C8–CHO handles enable two sequential, orthogonal derivatization steps without protecting group intervention. In DEL or parallel synthesis workflows, the aldehyde can first undergo reductive amination with a diverse amine set, followed by Suzuki-Miyaura coupling at C7 with aryl/heteroaryl boronic acids—or vice versa—yielding a two-dimensional library from a single building block. This eliminates one full synthetic cycle compared to single-handle analogs such as 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 95897-49-7), which would require additional functional group installation before the second diversification step [1][2].

CNS Drug Discovery: 5-HT1A Receptor Hit Expansion

The dioxino[2,3-b]pyridine scaffold has validated 5-HT1A receptor pharmacophore activity, demonstrated by piperazinyl-substituted derivatives with confirmed affinity and selectivity for 5-HT serotoninergic binding sites [1], and by the in vivo-profiled 5-HT1A agonist JB-788 incorporating a 6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core [2]. The target aldehyde building block serves as a key intermediate for introducing diverse amine-containing side chains at C8 via reductive amination, followed by C7 cross-coupling to modulate receptor subtype selectivity. This scaffold is prioritized over benzodioxin analogs due to the pyridine nitrogen's capacity for additional H-bonding or salt-bridge interactions with receptor residues .

Cardiovascular Research: Calcium Antagonist Optimization

The 2,3-dihydro-1,4-dioxino[2,3-b]pyridine system has demonstrated moderate calcium antagonist activity (IC₅₀ = 7.5 μM in the potassium-induced contraction test), with activity comparable to reference agents verapamil and flunarizine in the caffeine test [1]. The target compound's 7-bromo-8-carbaldehyde substitution pattern on this validated scaffold enables systematic structure-activity relationship (SAR) exploration: the aldehyde can be converted to amines, amides, or heterocycles to probe the basic amine pharmacophore requirement identified for calcium antagonism, while the bromide permits introduction of aromatic substituents to modulate potency [1]. This positions the compound as an ideal starting point for hit-to-lead optimization in ion channel drug discovery programs.

Kinase Inhibitor Library Synthesis

The dioxino[2,3-b]pyridine scaffold has appeared in patent literature as a core for kinase inhibitors, including CSF1R inhibitors with IC₅₀ values as low as 8 nM (BindingDB BDBM659709) [1], and IRAK-4 inhibitors in the benzo[5,6][1,4]dioxino[2,3-b]pyridine series [2]. The target compound's C7 bromide is strategically positioned for Suzuki coupling to introduce kinase hinge-binding heteroaryl motifs (pyrazoles, pyrimidines, aminopyridines), while the C8 aldehyde can be elaborated to solvent-exposed or ribose-pocket-targeting fragments. For kinase-focused medicinal chemistry groups, this building block provides a direct entry into the dioxinopyridine chemical space with a validated kinase inhibition precedent, reducing scaffold-hopping risk compared to de novo core design [1][2].

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